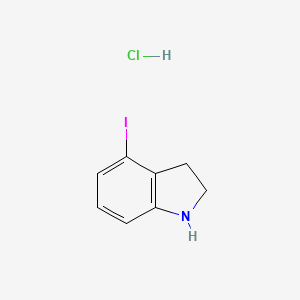

4-Iodoindoline hydrochloride

CAS No.: 1187929-37-8

Cat. No.: VC2658931

Molecular Formula: C8H9ClIN

Molecular Weight: 281.52 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187929-37-8 |

|---|---|

| Molecular Formula | C8H9ClIN |

| Molecular Weight | 281.52 g/mol |

| IUPAC Name | 4-iodo-2,3-dihydro-1H-indole;hydrochloride |

| Standard InChI | InChI=1S/C8H8IN.ClH/c9-7-2-1-3-8-6(7)4-5-10-8;/h1-3,10H,4-5H2;1H |

| Standard InChI Key | KCMCGYGGYMQFFC-UHFFFAOYSA-N |

| SMILES | C1CNC2=C1C(=CC=C2)I.Cl |

| Canonical SMILES | C1CNC2=C1C(=CC=C2)I.Cl |

Introduction

Chemical Identity and Structural Characteristics

4-Iodoindoline hydrochloride is an iodinated indoline compound that exists as the hydrochloride salt. The compound features a bicyclic structure with an iodine atom at the 4-position of the indoline scaffold. This unique substitution pattern contributes to its distinctive chemical behavior and potential biological activity.

Basic Chemical Data

| Parameter | Value |

|---|---|

| Chemical Name | 4-Iodoindoline hydrochloride |

| CAS Registry Number | 1187929-37-8 |

| Molecular Formula | C₈H₉ClIN |

| Molecular Weight | 281.52 g/mol |

| MDL Number | MFCD09026832 |

| SMILES Notation | Ic1cccc2c1CCN2.Cl |

| InChI | InChI=1S/C8H8IN.ClH/c9-7-2-1-3-8-6(7)4-5-10-8;/h1-3,10H,4-5H2;1H |

| InChIKey | KCMCGYGGYMQFFC-UHFFFAOYSA-N |

The molecular structure consists of a fused ring system comprising a benzene ring connected to a five-membered nitrogen-containing ring, with an iodine substituent at the 4-position. The compound exists as a hydrochloride salt, wherein the nitrogen atom of the indoline ring is protonated .

Physical and Chemical Properties

4-Iodoindoline hydrochloride typically appears as a crystalline solid with specific physical and chemical characteristics that determine its behavior in various chemical and biological systems.

Physical State and Stability

The compound is generally available as a solid with color ranging from white to off-white . For optimal stability, it should be stored in a cool, dry place to prevent degradation. Under standard laboratory conditions, the compound exhibits reasonable stability, although protection from light is recommended due to the potential photosensitivity of iodo-compounds.

Comparative Analysis with Related Compounds

Understanding the relationship between 4-Iodoindoline hydrochloride and structurally similar compounds provides insight into its potential properties and applications.

Comparison with Other Halogenated Indolines

| Compound | Key Differences | Potential Impact on Properties |

|---|---|---|

| 4-Chloroindoline | Smaller halogen atom | Potentially different lipophilicity and binding characteristics |

| 4-Bromoindoline | Intermediate halogen size | Moderate halogen bonding potential |

| 4-Iodoindoline | Free base form | Different solubility profile, less stable than HCl salt |

| 4-Iodoindole | Aromatic nitrogen | Different electronic properties and reactivity |

| 4-Iodoindoline-2,3-dione | Additional carbonyl groups | Enhanced hydrogen bonding capacity, different biological targets |

The iodine atom at position 4 likely enhances the compound's ability to participate in halogen bonding interactions, which can influence its reactivity and biological interactions .

Biological Activity and Research Applications

Although specific research data for 4-Iodoindoline hydrochloride is limited in the provided search results, information about related compounds suggests potential biological applications.

Antimicrobial Properties

Studies on structurally related compounds indicate potential antimicrobial activity. For instance, 4-iodoindole demonstrates significant antibacterial and antibiofilm activities against Vibrio parahaemolyticus with a minimum inhibitory concentration (MIC) that effectively inhibits both biofilm formation and cell growth .

Structure-Activity Relationships

Research on halogenated indoles reveals that the position of halogen substitution significantly impacts biological activity. Specifically, nucleophilic substitutions such as chlorine and bromine at positions 4 and 5 of the indole scaffold enhance inhibitory potency against certain bacterial strains. By extension, 4-Iodoindoline hydrochloride may exhibit similar properties due to the presence of iodine at the 4-position .

Current Research Trends and Future Directions

Research involving halogenated indoline derivatives continues to evolve, with several promising directions for future investigation of 4-Iodoindoline hydrochloride.

Emerging Research Areas

Quantitative structure-activity relationship (QSAR) analyses of halogenated indoles have demonstrated that halogen substituents at specific positions significantly enhance biological activity. This suggests that 4-Iodoindoline hydrochloride may have undiscovered therapeutic potential that merits further exploration .

Future Research Directions

Future research on 4-Iodoindoline hydrochloride might productively focus on:

-

Comprehensive antimicrobial screening against a broad spectrum of pathogens

-

Investigation of potential anticancer activities similar to other iodinated compounds

-

Detailed mechanistic studies to understand its mode of action

-

Development of chemical libraries based on the 4-Iodoindoline scaffold

-

Exploration of structure-activity relationships through systematic modification

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume